molecular formula C8H5BrN2O B14880206 4-Bromo-6-(furan-2-yl)pyrimidine

4-Bromo-6-(furan-2-yl)pyrimidine

Cat. No.: B14880206
M. Wt: 225.04 g/mol
InChI Key: MNEJPERHUKYWDU-UHFFFAOYSA-N
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Description

4-Bromo-6-(furan-2-yl)pyrimidine is a heterocyclic compound that features both a bromine atom and a furan ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(furan-2-yl)pyrimidine typically involves the bromination of 6-(furan-2-yl)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds efficiently to yield the desired brominated product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(furan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products: The major products formed from these reactions include various substituted pyrimidines and furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Bromo-6-(furan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(furan-2-yl)pyrimidine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the furan ring can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 4-Chloro-6-(furan-2-yl)pyrimidine
  • 4-Iodo-6-(furan-2-yl)pyrimidine
  • 6-(Furan-2-yl)pyrimidine

Comparison: Compared to its chloro and iodo analogs, 4-Bromo-6-(furan-2-yl)pyrimidine offers a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions. The furan ring provides additional sites for functionalization, enhancing its utility in synthetic applications .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-6-(furan-2-yl)pyrimidine

InChI

InChI=1S/C8H5BrN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H

InChI Key

MNEJPERHUKYWDU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC=N2)Br

Origin of Product

United States

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